molecular formula C24H24F3N3 B4351576 6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4351576
M. Wt: 411.5 g/mol
InChI Key: MGFZDSGELUDBPC-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is an organic compound recognized for its unique structure and diverse applications. The molecule features a combination of adamantyl, difluoromethyl, and fluorophenyl groups attached to a pyrazolo[3,4-b]pyridine scaffold, providing it with distinct chemical and physical properties that can be leveraged in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. Initial steps may include the formation of pyrazolo[3,4-b]pyridine by cyclization reactions. Subsequently, functional groups such as the adamantyl and difluoromethyl groups are introduced through specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods: Scaling up the production of this compound for industrial use may involve optimizing the synthetic pathways for cost-efficiency and yield. Techniques like continuous flow synthesis and the use of automated reactors are often employed to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may be facilitated using reagents like lithium aluminum hydride or hydrogen gas in the presence of a suitable catalyst.

  • Substitution: Common substitution reactions include halogenation, where halogens replace hydrogen atoms under specific conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Halogenating agents: N-Bromosuccinimide (NBS), molecular bromine.

Major Products: The major products of these reactions depend on the reactants and conditions used but often include oxidized, reduced, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-(1-Adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is used as a building block for creating novel compounds with potential pharmaceutical or material science applications.

Biology: The compound may serve as a probe in biological studies to investigate the interaction between small molecules and biological macromolecules like proteins and nucleic acids.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential, possibly serving as drug candidates for various conditions due to their unique molecular interactions.

Industry: Industrial applications may include its use as a precursor in the synthesis of advanced materials or in the development of new chemical processes.

Mechanism of Action

The mechanism by which 6-(1-Adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects often involves specific interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular functions and therapeutic outcomes. The compound's structure allows it to fit into active sites of enzymes, altering their activity, or binding to receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

  • 4-Phenyl-1H-pyrazolo[3,4-b]pyridine: Lacks the adamantyl and difluoromethyl groups, resulting in different chemical properties.

  • 6-Adamantyl-3-methylpyrazolo[3,4-b]pyridine: Similar adamantyl group but lacks fluorophenyl and difluoromethyl groups.

  • 4-Difluoromethylpyrazolo[3,4-b]pyridine: Contains the difluoromethyl group but lacks the other significant groups present in the original compound.

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Properties

IUPAC Name

6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3/c1-13-21-19(22(26)27)9-20(24-10-14-6-15(11-24)8-16(7-14)12-24)28-23(21)30(29-13)18-4-2-17(25)3-5-18/h2-5,9,14-16,22H,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFZDSGELUDBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
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6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-(1-adamantyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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